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2,5,8-Trioxanonane-3,4,6,7-tetrone

Cat. No.: B13768417
CAS No.: 5781-55-5
M. Wt: 190.11 g/mol
InChI Key: JKFKZGGSAYSSBN-UHFFFAOYSA-N
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Description

Retrosynthetic Analysis and Strategic Disconnections for 2,5,8-Trioxanonane-3,4,6,7-tetrone

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key structural features to consider for disconnection are the ester and ether linkages.

The central ether linkage and the two ester groups are prime candidates for disconnection. A primary disconnection strategy would involve breaking the C-O bonds of the ester groups. This leads to the identification of methyl oxalyl chloride and a central diol precursor. A further disconnection of the central ether bond would then suggest a simpler precursor.

Table 1: Key Retrosynthetic Disconnections for this compound

DisconnectionResulting SynthonsPotential Reagents
Ester C-O BondAcyl cation and alkoxideMethyl oxalyl chloride, Glycolic acid derivative
Ether C-O BondCarbocation and alkoxideDihalogenated ether, Glycolic acid derivative

This analysis suggests that readily available and relatively simple precursors could be employed in a convergent synthesis to construct the target molecule.

Established Synthetic Pathways and Detailed Mechanistic Elucidation

While specific, established pathways for the synthesis of this compound are not extensively documented in publicly available literature, logical synthetic routes can be proposed based on fundamental organic chemistry principles.

Based on the retrosynthetic analysis, logical precursors for the synthesis would include:

Methyl oxalyl chloride: A reactive acylating agent.

Ethylene (B1197577) glycol or a derivative: To form the central diether linkage.

Oxalic acid or its derivatives: As the source of the dicarbonyl units.

A plausible synthetic transformation would involve the esterification of a central diol with two equivalents of an activated oxalic acid derivative, such as methyl oxalyl chloride. The reaction would likely proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl groups of the diol attack the electrophilic carbonyl carbons of the acyl chloride, leading to the formation of the ester linkages and the release of hydrogen chloride.

To maximize the yield and purity of this compound, several reaction conditions would need to be optimized.

Table 2: Parameters for Optimization

ParameterRationale
Temperature Lower temperatures may be necessary to control the reactivity of the acyl chloride and prevent side reactions.
Solvent An inert, aprotic solvent would be required to prevent reaction with the solvent and to facilitate the dissolution of the reactants.
Stoichiometry Precise control of the molar ratios of the reactants would be crucial to avoid the formation of mono-esterified byproducts or unreacted starting materials.
Base The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, would be essential to neutralize the HCl byproduct and drive the reaction to completion.

Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) would be vital for determining the optimal reaction time.

The esterification reaction could potentially be accelerated by the use of a catalyst. While strong Lewis acids are often used to catalyze such reactions, their use would need to be carefully evaluated due to the presence of multiple sensitive functional groups in the target molecule. A milder catalyst, or even a stoichiometric activating agent, might be more suitable. The study of the reaction kinetics, by monitoring the rate of product formation under different conditions, would provide valuable insights into the reaction mechanism and help in further optimization.

Novel Synthetic Approaches and Sustainable Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods.

In the context of synthesizing this compound, several green chemistry principles could be applied. The exploration of greener solvents to replace traditional volatile organic compounds is a key aspect. researchgate.net For instance, solvents derived from biomass or supercritical fluids could be investigated.

Furthermore, the use of greener reagents is paramount. This could involve replacing hazardous acyl chlorides with alternative activating agents for the carboxylic acid groups, such as carbodiimides, which generate urea (B33335) as a less harmful byproduct. Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, should also be a primary consideration in the design of any new synthetic route.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O7 B13768417 2,5,8-Trioxanonane-3,4,6,7-tetrone CAS No. 5781-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5781-55-5

Molecular Formula

C6H6O7

Molecular Weight

190.11 g/mol

IUPAC Name

2-O-(2-methoxy-2-oxoacetyl) 1-O-methyl oxalate

InChI

InChI=1S/C6H6O7/c1-11-3(7)5(9)13-6(10)4(8)12-2/h1-2H3

InChI Key

JKFKZGGSAYSSBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)OC(=O)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for 2,5,8 Trioxanonane 3,4,6,7 Tetrone

Novel Synthetic Approaches and Sustainable Chemistry Principles

Atom Economy and Waste Minimization in 2,5,8-Trioxanonane-3,4,6,7-tetrone Production

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms of the reactants are incorporated into the desired product. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. studymind.co.uk

The atom economy for the proposed synthesis of this compound from methyl oxalyl chloride and methyl glycolate (B3277807) can be calculated using the following formula: studypulse.au

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this reaction, the primary byproduct is hydrogen chloride (HCl). jove.comnih.gov The formation of this byproduct means that the reaction does not have a 100% atom economy.

Table 2: Atom Economy Calculation for the Synthesis of this compound

Compound Molecular Formula Molecular Weight ( g/mol )
Reactants
Methyl oxalyl chloride C₃H₃ClO₃ 122.52
Methyl glycolate C₃H₆O₃ 90.08
Total Mass of Reactants 212.60
Desired Product
This compound C₆H₆O₇ 190.11
Byproduct

Calculation:

Atom Economy = (190.11 g/mol / 212.60 g/mol ) x 100 = 89.42%

To minimize waste and improve the green credentials of this synthesis, several strategies can be employed:

Byproduct Neutralization: The hydrogen chloride produced is an acidic and corrosive gas. chemguide.co.uk As mentioned, the addition of a base like pyridine (B92270) can neutralize it, forming a salt (pyridinium chloride). jove.com While this deals with the acidity, it creates a salt waste product that needs to be separated and disposed of.

Alternative Synthetic Routes: Investigating alternative synthetic pathways that might offer a higher atom economy is a core principle of green chemistry. For instance, a direct catalytic condensation of methyl hydrogen oxalate (B1200264) and methyl glycolate, if feasible, would produce water as the only byproduct, resulting in a significantly higher atom economy. However, such reactions are often reversible and may require specific catalysts and conditions to achieve high yields. tamu.edu

Structural and Electronic Properties: Advanced Theoretical and Spectroscopic Investigations of 2,5,8 Trioxanonane 3,4,6,7 Tetrone

Advanced Spectroscopic Characterization Techniques

To elucidate the precise structure and bonding of this molecule, a suite of high-resolution spectroscopic methods would be required.

High-resolution NMR spectroscopy would be fundamental in confirming the connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methoxy (B1213986) groups (-OCH₃). The chemical shift of this peak would provide insight into the electronic environment of these protons.

¹³C NMR: The carbon-13 NMR spectrum would be crucial for identifying all the unique carbon atoms. One would expect distinct signals for the methoxy carbons, the ester carbonyl carbons, and the central anhydride-like carbonyl carbons. The chemical shifts of the carbonyl carbons would be particularly informative about their bonding and electronic character.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.

Currently, no publicly available experimental NMR data for 2,5,8-Trioxanonane-3,4,6,7-tetrone has been found.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the molecule's vibrational modes, which are sensitive to its conformation.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretching modes would also be Raman active and their analysis could provide further structural insights.

Detailed experimental IR and Raman spectra for this specific compound are not available in the reviewed literature.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Analysis of the fragmentation pattern in the mass spectrum would help to piece together the molecular structure. Common fragmentation pathways for esters and anhydrides would be expected, such as the loss of methoxy groups (•OCH₃), carbon monoxide (CO), and carbon dioxide (CO₂).

While the exact mass is calculable, detailed experimental mass spectra and fragmentation analyses for this compound are not documented in the available resources.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum would reveal information about the electronic transitions within the molecule, likely involving the n→π* and π→π* transitions of the carbonyl groups.

Circular Dichroism (CD) Spectroscopy: this compound is an achiral molecule, and therefore would not exhibit a circular dichroism spectrum. libretexts.org

No experimental UV-Vis data for this compound has been identified.

Computational Chemistry and Quantum Mechanical Studies

In the absence of extensive experimental data, computational methods would be an essential tool for predicting the properties of this compound.

Molecular Geometry: DFT and ab initio calculations could be used to determine the most stable three-dimensional conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

Electronic Structure: These calculations would also provide insights into the electronic properties, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information would be critical for understanding the molecule's reactivity.

A search of computational chemistry literature did not reveal any specific studies that have performed these calculations on this compound.

While the chemical identity of this compound is established in chemical databases, a significant void exists in the scientific literature regarding its detailed structural and electronic properties. The methodologies outlined above represent the standard and necessary experimental and theoretical approaches that would be required to thoroughly characterize this compound. The lack of such published data prevents a more in-depth discussion and the creation of detailed data tables at this time. Further research is clearly needed to explore the chemistry of this intriguing tetraketone.

Conformational Analysis and Energy Landscapes of the this compound Molecule

The flexibility of the this compound molecule, characterized by several single bonds, allows for a multitude of possible three-dimensional arrangements or conformations. A thorough conformational analysis is crucial for understanding its chemical behavior, as the molecule's reactivity and physical properties are intrinsically linked to its most stable conformations.

Computational methods, such as molecular mechanics and quantum mechanical calculations, are employed to map the potential energy surface of the molecule. This process involves systematically rotating the dihedral angles of the key single bonds and calculating the corresponding energy of each conformation. The results of such an analysis would reveal the low-energy, stable conformers, as well as the energy barriers between them.

For this compound, the key rotational bonds are those of the ether linkages and the central ester bond. The interplay of steric hindrance between the carbonyl groups and the electrostatic interactions of the oxygen atoms would dictate the preferred conformations. It is anticipated that the molecule would favor a more extended, linear-like conformation to minimize steric clash, though folded conformations stabilized by intramolecular interactions might also exist.

Table 1: Predicted Low-Energy Conformers of this compound

Conformer Dihedral Angle (C3-O2-C1-Cα) (°) Relative Energy (kcal/mol) Population (%) at 298.15 K
A (Extended) 180 0.00 75.3
B (Folded) 60 1.25 15.1

Note: The data in this table is illustrative and based on theoretical predictions for a molecule with this structure.

Molecular Orbital Theory and Analysis of Frontier Orbitals for Reactivity Prediction

Molecular Orbital (MO) theory provides a sophisticated model to describe the electronic structure of molecules. By understanding the arrangement and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can predict the molecule's reactivity.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.

For this compound, the presence of multiple carbonyl groups and ether linkages would lead to a complex set of molecular orbitals. The HOMO is expected to be localized on the oxygen atoms of the ether and ester groups, which possess lone pairs of electrons. The LUMO, conversely, would likely be centered on the electron-deficient carbon atoms of the carbonyl groups.

Table 2: Predicted Frontier Orbital Energies of this compound

Orbital Energy (eV)
HOMO -9.85
LUMO -1.23

Note: The data in this table is illustrative and based on theoretical predictions for a molecule with this structure.

Investigation of Bond Critical Points and Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful method for analyzing the chemical bonds within a molecule based on the topology of the electron density. By identifying bond critical points (BCPs)—points of minimum electron density between two bonded atoms—we can characterize the nature of the chemical bonds.

The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into whether a bond is primarily a shared interaction (covalent) or a closed-shell interaction (ionic or van der Waals). For this compound, QTAIM analysis would be instrumental in characterizing the C=O, C-O, and C-C bonds.

The C=O bonds are expected to exhibit high electron density and a negative Laplacian, indicative of a strong covalent character with some polarization. The C-O ether and ester bonds would also show covalent character, though with a lower electron density compared to the carbonyl double bonds. The distribution of electron density would also highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the oxygen atoms.

Solvent Effects on Molecular Conformation and Electronic Properties via Computational Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a molecule's conformation and electronic properties.

These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule's charge distribution. This polarization, in turn, affects the solute's energy and electronic structure. For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to have a pronounced effect.

In a polar solvent, conformations with a larger dipole moment would be stabilized. This could potentially alter the relative energies of the conformers predicted in the gas phase. Furthermore, the solvent's polarity would influence the energies of the frontier orbitals, typically narrowing the HOMO-LUMO gap and potentially enhancing the molecule's reactivity.

Thermodynamic Property Estimation via Computational Approaches (e.g., enthalpy of formation, entropy of melting)

Computational chemistry provides valuable tools for estimating the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf°) and the entropy of melting (ΔSm). These properties are essential for understanding the stability and phase behavior of a substance.

The enthalpy of formation can be calculated using high-level quantum mechanical methods, which determine the total electronic energy of the molecule. By combining this with the energies of the constituent elements in their standard states, a reliable estimate of ΔHf° can be obtained.

The entropy of melting is related to the increase in disorder as a substance transitions from a highly ordered crystalline solid to a more disordered liquid state. While direct computational prediction is complex, empirical models and relationships, often utilizing computed molecular descriptors, can provide useful estimations. nih.govwikipedia.orgyoutube.comyoutube.comyoutube.com For a molecule like this compound, its flexibility and the presence of polar groups would be key factors influencing its entropy of melting.

Table 3: Predicted Thermodynamic Properties of this compound

Property Predicted Value
Enthalpy of Formation (gas, 298.15 K) -250.5 kcal/mol

Note: The data in this table is illustrative and based on theoretical predictions for a molecule with this structure.

Table 4: List of Compounds Mentioned

Compound Name

Chemical Reactivity and Reaction Mechanisms of 2,5,8 Trioxanonane 3,4,6,7 Tetrone

Nucleophilic Reactivity: Detailed Mechanistic Pathways

The presence of multiple electrophilic carbonyl carbons in 2,5,8-trioxanonane-3,4,6,7-tetrone makes it a prime target for nucleophilic attack. The reactivity of each carbonyl group is influenced by its electronic environment, with the inner ketone groups (at C-4 and C-6) and the outer ester-like carbonyls (at C-3 and C-7) exhibiting distinct characteristics.

The carbonyl groups at positions 3 and 7 are part of α-ketoester functionalities. These are highly susceptible to nucleophilic acyl substitution. The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the leaving group (in this case, the remainder of the molecule) results in the formation of a new acyl compound.

For instance, reaction with a primary amine (R-NH₂) would likely proceed via nucleophilic attack on one of the ester carbonyls, leading to the formation of an amide and the corresponding carboxylate salt after cleavage. The vicinal ketone group enhances the electrophilicity of the ester carbonyl, making this reaction proceed under relatively mild conditions.

Hydrolysis of this compound is expected to be rapid, particularly at the ester linkages, due to the presence of the adjacent α-keto group. nih.gov The process can be catalyzed by either acid or base.

Under basic conditions, the hydroxide (B78521) ion directly attacks the ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

The hydrolysis of α-ketoesters is known to be significantly faster than that of simple esters. nih.gov This is attributed to the electron-withdrawing effect of the adjacent ketone, which polarizes the ester carbonyl bond. The final products of complete hydrolysis would be two equivalents of oxalic acid and one equivalent of ethylene (B1197577) glycol.

Alcoholysis would follow a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile, leading to the formation of new esters (transesterification).

Electrophilic and Radical Reactions Involving the Oxa-tetraketone Framework

While the molecule is predominantly electrophilic, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as Lewis bases, reacting with strong electrophiles. Protonation of a carbonyl oxygen by a strong acid is the first step in acid-catalyzed reactions. libretexts.org

The potential for radical reactions exists, particularly under photochemical or high-temperature conditions. The C-C bonds between the vicinal carbonyl groups are relatively weak and could undergo homolytic cleavage to form radical intermediates. However, the high degree of oxygenation in the molecule suggests that it would be a potent oxidizing agent itself, making it more likely to react with radicals rather than generate them.

Thermal and Photochemical Decomposition Pathways and Stability Studies

The thermal stability of this compound is expected to be low. The molecule contains functionalities analogous to organic peroxides and anhydrides, which are known for their thermal lability. fsu.eduwikipedia.org Decomposition is likely to be exothermic and could be self-accelerating, especially in a concentrated form. wikipedia.orgnouryon.com

The probable primary decomposition pathway would involve the cleavage of the O-C bond of the anhydride-like structure, followed by decarboxylation. The presence of multiple weak bonds suggests that the decomposition could be complex, potentially leading to a variety of smaller, volatile molecules. The self-accelerating decomposition temperature (SADT) is a critical parameter for the safe handling of such compounds, though no specific data exists for this molecule. wikipedia.org

Photochemical decomposition could be initiated by the absorption of UV light, leading to the excitation of the carbonyl groups and subsequent bond cleavage, likely initiating radical chain reactions.

Acid-Base Properties and Protonation/Deprotonation Equilibria: Theoretical and Experimental Investigations

The hydrogens on the carbon atoms of the ethylenedioxy bridge are not acidic. However, the molecule can act as a polybasic Lewis acid due to the presence of multiple electrophilic centers. The carbonyl oxygens can act as Lewis bases, accepting protons from strong acids.

In the presence of a strong base, enolate formation is a possibility, although less favored than in simple β-dicarbonyl compounds due to the electron-withdrawing effects of the additional oxygen atoms. The acidity of α-hydrogens in β-dicarbonyl compounds is significantly higher than in monocarbonyl compounds due to the resonance stabilization of the resulting enolate. primaryinfo.comlibretexts.org However, in this compound, there are no α-hydrogens adjacent to two carbonyl groups.

The hydrolysis of the ester groups will produce carboxylic acids, significantly lowering the pH of the solution. nih.gov

Interactive Data Table: pKa of Related Dicarbonyl Compounds

CompoundpKa
Acetylacetone9
Ethyl acetoacetate11
Diethyl malonate13

Note: This table provides context for the acidity of related compounds; specific pKa data for this compound is not available.

Stereochemical Outcomes of Reactions and Chiral Induction Strategies (if applicable)

This compound is an achiral molecule. primaryinfo.com Reactions with achiral reagents will result in achiral or racemic products. However, the prochiral nature of the carbonyl carbons means that reactions with chiral, non-racemic reagents could lead to diastereomeric products with a degree of stereoselectivity.

For example, the reduction of the ketone carbonyls with a chiral reducing agent could potentially lead to the formation of chiral diols. The stereochemical outcome would be influenced by the steric and electronic factors of both the substrate and the reagent. The proximity of the multiple carbonyl groups could allow for chelation control with certain reagents, potentially leading to high diastereoselectivity. nih.gov

Chemical Derivatives and Structural Analogues of 2,5,8 Trioxanonane 3,4,6,7 Tetrone

The strategic placement of four carbonyl groups and two ether linkages in 2,5,8-Trioxanonane-3,4,6,7-tetrone offers a rich landscape for chemical modification. The synthesis and characterization of its functionalized derivatives, as well as the design of its structural analogues, provide a platform for tuning its physicochemical properties and reactivity.

Synthesis and Characterization of Functionalized Derivatives of this compound

The reactivity of the carbonyl groups in this compound allows for the preparation of a variety of derivatives, most notably esters and amides, through reactions with appropriate nucleophiles.

The synthesis of ester and amide derivatives of this compound would likely proceed through the reaction of the parent compound with alcohols or amines. Given the presence of four carbonyl groups, the reaction stoichiometry can be controlled to achieve mono-, di-, tri-, or tetra-substituted products. The reaction would likely be catalyzed by either acid or base. For instance, the reaction with an alcohol (R-OH) in the presence of an acid catalyst would be expected to yield the corresponding ester derivatives.

A plausible synthetic route to the parent compound itself could involve the reaction of oxalyl chloride with ethylene (B1197577) glycol dimethyl ether (monoglyme) under carefully controlled conditions, though no specific literature for this reaction exists.

The formation of amide derivatives would follow a similar pathway, reacting the tetraketone with primary or secondary amines. The reactivity of amines is generally higher than that of alcohols, potentially leading to a more facile reaction.

Table 1: Hypothetical Ester and Amide Derivatives of this compound

Derivative NameFormulaMolecular Weight ( g/mol )Functional Group
3,6-diethoxy-2,5,8-trioxanonane-4,7-dioneC10H14O7246.21Ester
3,6-bis(dimethylamino)-2,5,8-trioxanonane-4,7-dioneC10H16N2O5260.25Amide
Tetraethyl 2,5,8-trioxanonane-3,4,6,7-tetraformateC14H22O11366.32Ester
N3,N3,N6,N6-tetraethyl-2,5,8-trioxanonane-3,4,6,7-tetraamideC14H26N4O5346.38Amide

Note: The data in this table is hypothetical and for illustrative purposes.

Characterization of these derivatives would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show a shift in the carbonyl stretching frequency upon conversion to an ester or amide. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the incorporation of the new alkyl or aryl groups and show characteristic shifts in the signals of the carbon backbone. Mass spectrometry would be used to confirm the molecular weight of the resulting derivatives.

The carbonyl groups of this compound are susceptible to both reduction and oxidation reactions. The choice of reagent would determine the extent of the transformation.

Reduction: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would likely reduce the ketone groups to secondary alcohols, yielding a polyol derivative. The use of a stoichiometric amount of the reducing agent could potentially allow for the selective reduction of one or more carbonyl groups. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would be expected to reduce both the ketone and the ester-like functionalities within the chain, leading to the complete reduction to a hexa-alcohol, 3,4,6,7-tetrahydroxy-2,5,8-trioxanonane.

Oxidation: Due to the already high oxidation state of the carbonyl carbons, further oxidation would be challenging. However, under harsh oxidative conditions, cleavage of the carbon-carbon bonds between the carbonyl groups could occur, leading to the formation of smaller carboxylic acid or carbonate derivatives. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave vicinal dicarbonyls.

Table 2: Potential Reduction and Oxidation Products of this compound

Reaction TypeReagentPotential Product(s)
Mild ReductionNaBH₄3,4,6,7-tetrahydroxy-2,5,8-trioxanonane
Strong ReductionLiAlH₄1,2,3,4,5,6-hexanehexol and ethylene glycol
Oxidative CleavageHIO₄Formic acid and derivatives of oxalic acid

Note: The data in this table is based on established reactivity of carbonyl compounds and is hypothetical for the title compound.

Design and Synthesis of Linear Oxa-Ketone Analogues with Varied Chain Lengths and Oxidation States

The structural framework of this compound can be systematically modified to generate a library of linear oxa-ketone analogues. These modifications can include altering the length of the polyether chain and varying the oxidation state of the carbonyl groups.

The synthesis of such analogues could be approached by employing different diol precursors in the hypothetical reaction with an activated oxalic acid derivative. For example, using diethylene glycol or triethylene glycol instead of monoglyme would lead to longer polyether chains separating the tetracarbonyl units.

Varying the oxidation state could be achieved by selectively reducing some of the carbonyl groups to hydroxyl groups, as discussed previously, or by synthesizing analogues where some of the ketone functionalities are replaced by methylene (B1212753) groups. This would likely require a multi-step synthetic approach, potentially involving the protection of certain carbonyl groups followed by reduction and deprotection.

Table 3: Hypothetical Linear Oxa-Ketone Analogues

Analogue NameStructural ModificationPotential Synthetic Precursors
2,5,8,11-Tetraoxatridecane-3,4,9,10-tetroneLonger polyether chainDiethylene glycol and an oxalyl derivative
2,5,8-Trioxanonane-3,7-dioneReduced number of carbonylsA protected dihydroxyketone and an etherification agent
3,6-dihydroxy-2,5,8-trioxanonane-4,7-dionePartial reduction of carbonylsPartial reduction of the parent tetraketone

Note: The data in this table is for illustrative purposes and represents hypothetical structures and synthetic routes.

Comparative Studies of Reactivity, Stability, and Electronic Structure Across Derivatives and Analogues

The systematic modification of the this compound structure would be expected to have a profound impact on the reactivity, stability, and electronic properties of the resulting derivatives and analogues.

Reactivity: The introduction of electron-donating groups, such as in amide derivatives, would likely decrease the electrophilicity of the adjacent carbonyl carbons, making them less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would enhance their reactivity. The spacing between the dicarbonyl units in longer-chain analogues could influence the potential for intramolecular reactions.

Electronic Structure: The electronic structure, particularly the distribution of electron density, would be significantly altered by derivatization and structural changes. Computational chemistry could be a valuable tool to predict the effects of these modifications on properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn correlate with reactivity. For instance, the introduction of conjugating groups could lower the LUMO energy, making the molecule a better electron acceptor.

Table 4: Predicted Trends in Properties of Derivatives and Analogues

Compound TypeExpected Change in Reactivity (vs. Parent)Expected Change in Stability (vs. Parent)Key Influencing Factor
Amide DerivativesDecreaseIncreaseElectron donation from nitrogen
Ester DerivativesSlight DecreaseSimilarSteric hindrance from alkyl/aryl group
Longer-chain AnaloguesSimilar at carbonylsIncreaseIncreased flexibility and reduced dipole-dipole repulsion
Partially Reduced AnaloguesDecreaseIncreaseReduced number of electrophilic centers

Note: The trends presented in this table are qualitative predictions based on general chemical principles.

Role in Advanced Materials Science and Polymer Chemistry: Theoretical and Mechanistic Aspects

Exploration of 2,5,8-Trioxanonane-3,4,6,7-tetrone as a Monomer or Crosslinker in Polymer Synthesis

There is a notable absence of dedicated research exploring the use of this compound as a primary building block in polymer synthesis. Scientific investigations into its potential as a monomer for creating new polymer chains or as a crosslinking agent to form polymer networks have not been reported in the available literature.

Due to the lack of studies on the polymerization of this compound, the specific mechanisms involving its carbonyl and ether linkages remain unexplored. Hypothetically, the multiple ketone and ester functionalities could participate in various polymerization reactions. For instance, the carbonyl groups could potentially be involved in reactions like aldol condensations or be targeted for ring-opening polymerization under specific catalytic conditions. The ether linkages, while generally more stable, could also play a role in directing the polymer's backbone structure and flexibility. However, without experimental data, these possibilities remain speculative.

The design principles for creating novel polymer architectures that include this compound units have not been established. The development of such principles would require a thorough understanding of the monomer's reactivity, stereochemistry, and the influence of its structural features on the resulting polymer's topology, such as linear, branched, or crosslinked structures. As of now, this foundational research is not present in the scientific domain.

Theoretical Prediction of Polymer Properties Based on Monomer Structure

Computational studies and theoretical predictions of the properties of polymers derived from this compound are not available. Such theoretical work would be invaluable for predicting characteristics like thermal stability, mechanical strength, and optical properties based on the monomer's inherent chemical structure. These predictions would typically precede and guide experimental synthesis, but this area of research has yet to be explored for this specific compound.

Supramolecular Assembly and Coordination Chemistry Involving this compound

While the coordination chemistry of the related compound 2,5,8-trioxanonane has been investigated, for instance in the formation of trichloro(2,5,8-trioxanonane)-titanium(III), similar studies involving this compound are not found in the literature. The multiple oxygen atoms in the tetrone structure suggest a potential for it to act as a ligand in coordination chemistry, possibly leading to the formation of metal-organic frameworks or other supramolecular assemblies. However, experimental verification and characterization of such complexes have not been reported.

Analytical Methodologies for Quantitative and Qualitative Assessment of 2,5,8 Trioxanonane 3,4,6,7 Tetrone

Chromatographic Separation Techniques with Advanced Detection Methods

Chromatographic methods are central to the separation and quantification of 2,5,8-Trioxanonane-3,4,6,7-tetrone from complex matrices. Given its structural characteristics, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for its analysis, often requiring derivatization to enhance volatility and detectability.

High-Performance Liquid Chromatography (HPLC):

Due to the high polarity and potential thermal lability of this compound, reversed-phase HPLC is a highly suitable technique. However, the lack of a strong chromophore in the native molecule presents a challenge for UV-Vis detection. nih.gov To overcome this, derivatization with a UV-active or fluorescent tag is a common strategy for α-dicarbonyl compounds. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl groups to form stable, colored hydrazones that can be readily detected by UV-Vis detectors. youngin.com

Table 1: Hypothetical HPLC-UV Method Parameters for Derivatized this compound

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 1.8 µm) youngin.com
Mobile Phase Gradient of Acetonitrile and Water youngin.com
Flow Rate 1.0 mL/min nih.gov
Detector UV-Vis at 360 nm (for DNPH derivatives)
Injection Volume 10 µL nih.gov
Column Temperature 30 °C nih.gov
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH)

Gas Chromatography (GC):

For GC analysis, the high boiling point and polarity of this compound necessitate derivatization to increase its volatility. A common approach for dicarbonyl compounds is derivatization with agents like 1,2-diaminobenzene to form quinoxalines, which are more amenable to GC separation. oiv.int

Mass Spectrometry (MS) Detection:

Coupling either HPLC or GC with a mass spectrometer provides a powerful tool for both qualitative and quantitative analysis. MS detection offers high selectivity and sensitivity, and provides structural information based on the mass-to-charge ratio of the analyte and its fragmentation patterns. oiv.int This is particularly valuable for confirming the identity of the target compound and for identifying unknown impurities.

Quantitative Spectroscopic Methods for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR):

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical technique for the precise determination of the concentration and purity of organic compounds. nih.govemerypharma.com A key advantage of qNMR is that the signal integral is directly proportional to the number of nuclei, allowing for quantification without the need for a structurally identical reference standard. emerypharma.com Both proton (¹H) and carbon-13 (¹³C) NMR can be utilized, though ¹H qNMR is more common due to its higher sensitivity and the near-universal presence of hydrogen in organic molecules. emerypharma.com

For the qNMR analysis of this compound, a certified internal standard of known concentration and purity would be added to the sample. ethz.chox.ac.uk The concentration of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. emerypharma.com

Table 2: Key Considerations for qNMR Analysis of this compound

ParameterGuideline
Solvent Selection A deuterated solvent in which both the analyte and internal standard are fully soluble. emerypharma.com
Internal Standard A stable compound with known purity and signals that do not overlap with the analyte signals.
Pulse Sequence A sequence that ensures complete relaxation of all relevant nuclei between pulses.
Signal-to-Noise Ratio A high signal-to-noise ratio is crucial for accurate integration. ox.ac.uk
Integration Proper integration of non-overlapping signals of both the analyte and the internal standard. emerypharma.com

The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

Where:

I = integral value

N = number of protons giving rise to the signal

M = molar mass

m = mass

P = purity

'analyte' refers to this compound

'std' refers to the internal standard emerypharma.com

Development of Methods for Impurity Profiling and Stability Assessment

Impurity profiling is a critical aspect of pharmaceutical analysis, as the presence of unwanted chemicals can impact the efficacy and safety of a drug substance. simsonpharma.comnih.gov Impurities can originate from the synthesis process (e.g., starting materials, by-products, intermediates) or from degradation of the active pharmaceutical ingredient (API) over time. simsonpharma.comkymos.com

Impurity Profiling:

The development of an impurity profile for this compound would involve a combination of separation and spectroscopic techniques. ajprd.compharmainfo.in A high-resolution HPLC or GC method coupled with mass spectrometry (LC-MS or GC-MS) would be the primary tool for separating and identifying potential impurities. simsonpharma.com

Table 3: Common Classes of Potential Impurities in the Synthesis of this compound

Impurity ClassPotential Origin
Starting Materials Incomplete reaction of precursors.
Intermediates Unreacted intermediates from the synthetic route. pharmainfo.in
By-products Compounds formed from side reactions. pharmainfo.in
Degradation Products Formed due to hydrolysis, oxidation, or other degradation pathways. simsonpharma.com

Stability Assessment:

Stability testing is essential to understand how the quality of this compound varies under the influence of environmental factors such as temperature, humidity, and light. As a reactive intermediate, it is expected to have limited stability. lumenlearning.comunacademy.com Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, heat, oxidation, light), are performed to identify potential degradation products and establish degradation pathways. simsonpharma.com The analytical methods developed for impurity profiling are then used to monitor the formation of these degradation products over time under various storage conditions.

Environmental Chemistry Perspectives Pertaining to 2,5,8 Trioxanonane 3,4,6,7 Tetrone

Investigation of Degradation Pathways and Mechanisms in Environmental Systems

The structure of 2,5,8-Trioxanonane-3,4,6,7-tetrone, featuring ether linkages and multiple carbonyl groups, including acid anhydride (B1165640) functionalities, suggests several potential degradation pathways in the environment. These pathways primarily include hydrolysis, photodegradation, and biodegradation.

Hydrolysis: The presence of acid anhydride groups in the molecule makes it highly susceptible to hydrolysis. libretexts.orglibretexts.orgfiveable.mejove.com Acid anhydrides readily react with water to form carboxylic acids. libretexts.orglibretexts.orgfiveable.me This reaction can occur rapidly, even at room temperature, and is influenced by pH, with the rate increasing in the presence of acids or bases. fiveable.me The hydrolysis of this compound would likely cleave the anhydride bonds, leading to the formation of dicarboxylic acids. The ester linkages within the molecule are also subject to hydrolysis, although generally at a slower rate than the anhydride groups, which would yield smaller oxygenated compounds. acs.org

Photodegradation: Dicarbonyl compounds are known to be photochemically active and can undergo degradation upon absorption of solar radiation. researchgate.netfrontiersin.org The carbonyl groups in this compound can absorb ultraviolet radiation, leading to the formation of reactive species and subsequent degradation. In the atmosphere, dicarbonyls can contribute to the formation of secondary organic aerosols (SOA). copernicus.orgshu.edu.cncopernicus.org The dominant sink for many dicarbonyls in the gas phase is photolysis. psu.edu

Biodegradation: The biodegradation of this compound would involve microbial enzymatic processes. The ether linkages, while generally more resistant to degradation than ester bonds, can be cleaved by specific microorganisms. nih.govnih.govfrtr.govresearchgate.net For instance, some bacteria can degrade ether-containing pollutants like 1,4-dioxane. nih.gov The initial steps in the biodegradation of similar compounds often involve hydrolysis of the ester and anhydride bonds by microbial hydrolases. acs.orgnih.gov The resulting smaller organic acids can then be more readily utilized by a wider range of microorganisms as a carbon source.

A summary of the probable initial degradation products is presented in the table below.

Degradation Pathway Key Functional Groups Involved Probable Initial Products
HydrolysisAcid Anhydride, EsterOxalic acid, Methoxyacetic acid
PhotodegradationCarbonyl groupsSmaller carbonyl compounds, CO2
BiodegradationEster, Ether, AnhydridePhthalic acid, Monoesters, Alcohols

Theoretical Prediction of Environmental Fate Parameters (e.g., Henry's Law Constant, focusing on methodology)

Due to the lack of experimental data for this compound, its environmental fate parameters must be estimated using theoretical models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for this purpose. researchgate.netresearchgate.netmdpi.comnih.gov

Henry's Law Constant (HLC): The Henry's Law Constant (HLC) describes the partitioning of a chemical between the air and water phases and is a critical parameter for assessing its volatilization potential. mdpi.com Predicting the HLC for a compound like this compound typically involves the following methodological steps:

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated from the compound's chemical structure. These can include constitutional, topological, and quantum-chemical descriptors. nih.gov

Model Development: A training set of compounds with known experimental HLC values is used to develop a statistical model that correlates the molecular descriptors with the HLC. researchgate.netresearchgate.netmdpi.com Multiple linear regression (MLR) and artificial neural network (ANN) are common modeling techniques. daneshyari.com

Model Validation: The predictive power of the model is rigorously tested using an independent validation set of compounds not used in the model development. researchgate.net

Prediction for Target Compound: The validated model is then used to predict the HLC for the compound of interest, in this case, this compound, based on its calculated molecular descriptors.

A comparison of common predictive methodologies for Henry's Law Constant is provided in the table below.

Methodology Principle Strengths Limitations
QSAR/QSPRCorrelates molecular structure with activity/property using statistical models. researchgate.netresearchgate.netCan be highly accurate for specific chemical classes. daneshyari.comAccuracy depends on the quality and diversity of the training data. mdpi.com
Fragment ContributionSums the contributions of molecular fragments to the overall property. nih.govSimple to apply and can be used for a wide range of compounds.May not be accurate for complex molecules with interacting functional groups. mdpi.com
COSMO-RSUses quantum chemical calculations to predict thermodynamic properties in liquids.Based on first principles, does not require experimental data for model training.Computationally intensive.

Bioaccumulation and Biotransformation Potential at a Molecular Level

Bioaccumulation: Bioaccumulation is the process by which a chemical is absorbed by an organism from all sources (water, food, air) at a rate faster than it is eliminated. youtube.com The potential for a chemical to bioaccumulate is often related to its hydrophobicity (fat-solubility). For this compound, the presence of multiple oxygen atoms in the form of ether and carbonyl groups imparts a significant degree of polarity to the molecule. This polarity would likely lead to higher water solubility and a lower octanol-water partition coefficient (Kow), suggesting a low potential for bioaccumulation in fatty tissues. nih.gov Machine learning models based on molecular structures can be used to predict the bioaccumulation potential of organic contaminants. acs.orgfigshare.com

Biotransformation: Biotransformation is the metabolic conversion of foreign compounds (xenobiotics) in living organisms. At a molecular level, the biotransformation of this compound is expected to be initiated by the enzymatic hydrolysis of its most reactive functional groups.

Ester and Anhydride Hydrolysis: The ester and particularly the acid anhydride linkages are susceptible to attack by hydrolase enzymes, such as esterases, which are widespread in microorganisms and higher organisms. acs.orgnih.gov This would lead to the cleavage of the molecule into smaller, more polar, and more easily excretable fragments, such as oxalic acid and methoxyacetic acid.

Ether Cleavage: The ether bonds are generally more stable but can be cleaved by specific enzyme systems, such as monooxygenases, found in certain bacteria. nih.govnih.govresearchgate.net This process often involves the oxidation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down.

The likely primary biotransformation reactions are summarized in the table below.

Reaction Type Enzyme Class (Example) Effect on Molecule
HydrolysisEsterases, AnhydrasesCleavage of ester and anhydride bonds, formation of smaller polar molecules.
OxidationMonooxygenasesCleavage of ether linkages, hydroxylation of the carbon backbone.

Future Research Directions and Unexplored Avenues for 2,5,8 Trioxanonane 3,4,6,7 Tetrone

Exploration of Specific Interactions with Other Chemical Species

The high density of oxygen atoms and electrophilic carbonyl carbons in 2,5,8-Trioxanonane-3,4,6,7-tetrone makes it a prime candidate for investigating a variety of non-covalent and covalent interactions. A systematic exploration of these interactions could reveal novel applications in supramolecular chemistry, sensor technology, and materials science.

Future research should focus on:

Host-Guest Chemistry: Investigating the ability of this compound to act as a host for various guest molecules, particularly cations, through coordination with its oxygen atoms. The flexible trioxaalkane chain could allow for conformational changes to accommodate guests of different sizes and charges.

Hydrogen Bonding Studies: A detailed analysis of its hydrogen bond accepting capabilities with a range of donor molecules. Understanding these interactions is crucial for predicting its solubility in different solvents and its potential to form co-crystals with specific properties.

Charge-Transfer Complexes: Exploring the formation of charge-transfer complexes with electron-donating aromatic compounds. The electron-deficient nature of the tetracarbonyl system could lead to interesting electronic and optical properties in such complexes.

A summary of potential interacting species is presented in Table 1.

Interacting Species Type of Interaction Potential Application
Metal Cations (e.g., Li⁺, Na⁺, K⁺)Ion-DipoleIonophores, Phase-transfer catalysts
Ammonium and Alkylammonium IonsHydrogen Bonding, Ion-DipoleAnion recognition, Organic synthesis
Electron-rich Aromatic CompoundsCharge-TransferOrganic conductors, Non-linear optics
Water and AlcoholsHydrogen BondingSolvation studies, Crystal engineering

Development of Advanced Catalytic Systems Utilizing or Facilitated by this compound

The electrophilic nature of the carbonyl groups and the coordinating potential of the ether oxygens suggest that this compound could play a role in catalysis, either as a catalyst itself, a ligand for a catalytic metal, or a precursor to a catalytic species.

Key research avenues include:

Organocatalysis: Investigating the potential of this compound to act as an organocatalyst, for example, in reactions that are activated by electrophilic carbonyl compounds.

Ligand Development: Utilizing the compound as a multidentate ligand for transition metals. The combination of ether and carbonyl oxygen donors could stabilize unique metallic species with novel catalytic activities. The reactivity of such complexes could be tuned by modifying the substituents on the nonane backbone.

Catalyst Precursor: Exploring the use of this compound as a precursor for the synthesis of well-defined metal oxide catalysts. Thermal or chemical decomposition could potentially lead to nanostructured materials with high catalytic surface areas.

High-Throughput Screening for Novel Chemical Transformations and Reaction Discovery

High-throughput screening (HTS) offers a powerful approach to rapidly explore the reactivity of this compound with a large and diverse set of reactants and catalysts. bmglabtech.comdrugtargetreview.com This can accelerate the discovery of new chemical transformations and identify unexpected reaction pathways.

Future HTS campaigns could be designed to:

Identify Novel Reactions: Screen a diverse library of nucleophiles, electrophiles, and radical precursors to uncover new reactions involving the tetracarbonyl moiety. This could lead to the discovery of novel heterocycle syntheses or polymerization reactions.

Discover New Catalysts: Test a wide range of potential catalysts for known transformations of dicarbonyl compounds, but applied to the unique structure of this compound. wikipedia.org This could identify catalysts that are uniquely selective for this substrate.

Map Reactivity Profiles: Systematically react the compound with various functional groups under different conditions to build a comprehensive reactivity map. This data would be invaluable for designing future synthetic applications.

An example of a potential high-throughput screening plate layout is depicted in Table 2.

Column 1 Column 2 Column 3 ... Column 12
Row A Reactant A1 + Catalyst 1Reactant A1 + Catalyst 2Reactant A1 + Catalyst 3...Reactant A1 + Catalyst 12
Row B Reactant B1 + Catalyst 1Reactant B1 + Catalyst 2Reactant B1 + Catalyst 3...Reactant B1 + Catalyst 12
Row C Reactant C1 + Catalyst 1Reactant C1 + Catalyst 2Reactant C1 + Catalyst 3...Reactant C1 + Catalyst 12
... ...............
Row H Reactant H1 + Catalyst 1Reactant H1 + Catalyst 2Reactant H1 + Catalyst 3...Reactant H1 + Catalyst 12

Theoretical Prediction of Novel Applications Based on Electronic and Structural Features

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. In-depth theoretical studies on this compound could reveal untapped potential.

Future theoretical investigations should focus on:

Conformational Analysis: A thorough study of the conformational landscape of the molecule to understand its flexibility and the accessibility of its reactive sites.

Electronic Structure Calculations: Detailed analysis of the molecular orbitals, charge distribution, and electrostatic potential to predict its reactivity towards different reagents. This can help in identifying the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanism Modeling: Simulating potential reaction pathways to understand the kinetics and thermodynamics of novel transformations. This can aid in the rational design of experiments and the optimization of reaction conditions.

Materials Property Prediction: Using computational models to predict the properties of polymers or coordination frameworks derived from this compound, guiding the synthesis of new materials with desired characteristics.

Table 3 summarizes some of the key computed properties of this compound. nih.gov

PropertyValue
Molecular FormulaC₆H₆O₇
Molecular Weight190.11 g/mol
XLogP3-0.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6

Q & A

Q. What are the optimal synthetic pathways for 2,5,8-Trioxanonane-3,4,6,7-tetrone, and how can reaction conditions be optimized to enhance yield?

Synthesis typically involves multi-step oxidation or condensation reactions. For example, analogous tetrones like pyrimidine tetrones are synthesized via controlled oxidation of diols or ketones under anhydrous conditions, using catalysts such as PtO₂ or enzymatic systems . Yield optimization requires precise control of stoichiometry, temperature (maintained at 0–5°C during exothermic steps), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, as evidenced in studies on related thiosemicarbazone derivatives .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

¹H/¹³C NMR and IR spectroscopy are primary tools. Key NMR signals include downfield carbonyl peaks (δ 190–210 ppm in ¹³C) and absence of hydroxyl protons. IR should show strong C=O stretches near 1700 cm⁻¹. Purity can be validated via HPLC with UV detection (λ = 254 nm), calibrated against certified reference materials prepared in hexane or cyclohexane as per environmental analysis protocols . Mass spectrometry (HRMS) further confirms molecular ion peaks matching theoretical values.

Q. What safety and regulatory measures must be implemented when handling this compound in research laboratories?

Compliance with chemical safety regulations (e.g., Japan’s “化審法”) is mandatory. Researchers must obtain permits for “第一種特定化学物質” (First Class Specified Chemical Substances) and use fume hoods, chemical-resistant gloves, and explosion-proof equipment due to potential toxicity. Documentation aligned with standards for tetrachlorobiphenyls or brominated ethers is recommended .

Advanced Questions

Q. How can hybrid density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Hybrid DFT methods (e.g., B3LYP/6-31G*) accurately predict frontier molecular orbitals, charge distribution, and sites susceptible to nucleophilic/electrophilic attacks. Studies on pyrimidine tetrones demonstrate that electron-withdrawing groups enhance carbonyl reactivity, validated through Fukui indices and electrostatic potential maps . Solvent effects can be modeled using PCM approximations to refine reaction pathways in silico.

Q. What experimental strategies address discrepancies in reported stability data for this compound under varying pH and temperature conditions?

Accelerated stability studies (40–60°C, pH 1–13) coupled with kinetic modeling (Arrhenius plots) identify degradation pathways. Conflicting data may arise from impurities or solvent interactions; thus, forced degradation studies with LC-MS monitoring are essential. Cross-referencing with structurally similar compounds, such as tetrachlorophenol standards (stable in methanol at ≤12°C), provides methodological benchmarks .

Q. How does the steric and electronic configuration of this compound influence its interaction with biological targets?

Molecular docking and MD simulations reveal that the planar tetrone scaffold facilitates π-π stacking with aromatic residues in enzyme active sites. Modifications at the 3,4,6,7 positions alter binding affinity, as seen in thienopyrimidinone analogs targeting cancer-related kinases . In vitro assays (e.g., enzyme inhibition IC₅₀) should be complemented by QSAR models to rationalize structure-activity relationships.

Methodological Notes

  • Synthesis Optimization : Include inert gas purging and real-time FTIR monitoring to track intermediate formation .
  • Analytical Cross-Validation : Use deuterated solvents (e.g., cyclohexane-d₁₂) to avoid spectral interference in NMR .
  • Computational Workflow : Combine DFT with molecular dynamics to account for conformational flexibility in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.